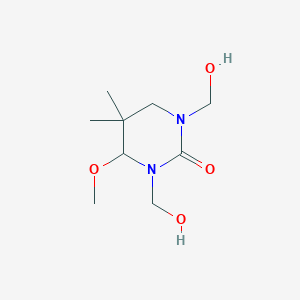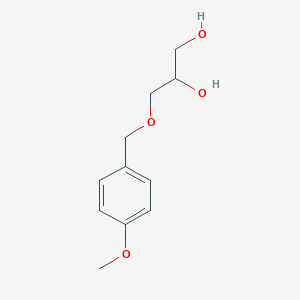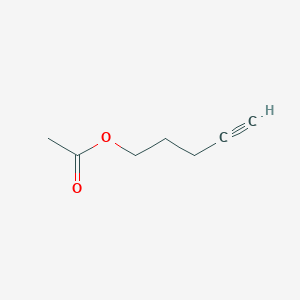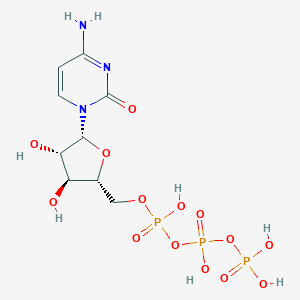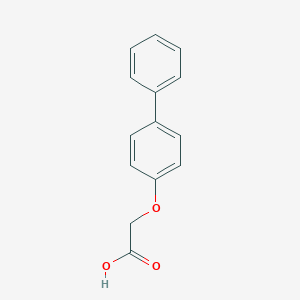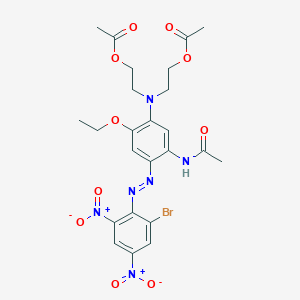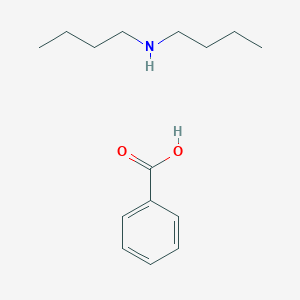
2-(4-Methoxyphenoxy)propanoic acid
Overview
Description
(S)-2-(4-Methoxyphenoxy)propanoic acid, also known as 2-PMP-pa or na-PMP, belongs to the class of organic compounds known as alkyloxyphenoxypropionic acids. These are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an alkyl group (S)-2-(4-Methoxyphenoxy)propanoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (S)-2-(4-methoxyphenoxy)propanoic acid is primarily located in the cytoplasm.
Scientific Research Applications
Food Analysis : A method was developed for determining sodium 2-(4-methoxyphenoxy) propanoate in foods using solid-phase extraction and high-performance liquid chromatography (HPLC). This method features simple pretreatment, efficient separation, and high reproducibility (Ma Jian-min, 2014).
Taste Perception : 2-(4-Methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) is an effective inhibitor of the sweetness response in various stimuli, reducing both sweetness intensity and persistence. It specifically targets sweet taste without affecting bitterness (C. Johnson, G. Birch, D. Macdougall, 1994).
Material Science : Phloretic acid, closely related to 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity in benzoxazine ring formation, offering a sustainable alternative to phenol in materials science (Acerina Trejo-Machin et al., 2017).
Environmental Studies : Sorption experiments on phenoxy herbicides, including this compound, have provided insights into their interaction with soil and minerals. These studies are crucial for understanding the environmental behavior of these compounds (D. Werner, J. Garratt, G. Pigott, 2012).
Food Science Application : Na2-(4-Methoxyphenoxy) propanoate (Na-PMP) has been used in pound cakes to modify sweetness and improve shelf life and texture, demonstrating its potential in the food industry (Sung-kyu Lee et al., 2008).
Analytical Chemistry : A sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy propanoic acid, in water samples was developed using microextraction and GC-MS analysis, highlighting its relevance in environmental monitoring (A. Nuhu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptor . This receptor is responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of the sweet taste receptor . It binds to the receptor and blocks the activation by natural and synthetic sweeteners . This competitive inhibition reduces the perception of sweetness, providing evidence for the existence of receptor subtypes .
Biochemical Pathways
It’s known that the compound interacts with the sweet taste receptor, which is involved in various signal transduction mechanisms . The inhibition of these receptors by Na-PMP affects the perception of sweetness, suggesting a complex interplay of biochemical pathways.
Result of Action
Na-PMP effectively inhibits the sweetness response of all tested stimuli, reducing both sweetness intensity and persistence . It specifically targets the sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in studies .
Action Environment
The action of Na-PMP can be influenced by environmental factors such as the presence of other sweeteners. For example, when mixed with certain sweeteners, there was little reduction in sweetness intensity . Furthermore, pre-rinsing with Na-PMP both inhibited and enhanced sweetness, with the greatest enhancements found for certain sweeteners . This suggests that the compound’s action, efficacy, and stability can be influenced by its environment.
Safety and Hazards
Future Directions
The future directions of 2-(4-Methoxyphenoxy)propanoic acid research could involve further exploration of its sweetness inhibitory effect and its potential applications in the food industry . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .
Relevant Papers
Relevant papers on this compound include studies on its occurrence in roasted coffee beans , its influence on sweet taste inhibition , and its structural studies . These papers provide valuable insights into the properties and applications of this compound.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the perception of sweetness. It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This compound interacts with sweet taste receptors, reducing the intensity of sweetness of various sweeteners .
Cellular Effects
The cellular effects of this compound are primarily related to its influence on taste perception. It has been found to be an effective inhibitor of the sweetness response, reducing both sweetness intensity and persistence
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sweet taste receptors. It acts as a selective competitive inhibitor of sweet taste . The finding that pre-treatment can produce enhancement may be due to sensitization of sweetener receptors by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly block sweetness intensity for a range of sweeteners
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOFWWHVOKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864442 | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13794-15-5, 4276-74-8 | |
| Record name | 2-(4-Methoxyphenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13794-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Methoxyphenoxy)propanoic acid interact with taste receptors to inhibit sweetness perception?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound acts as a selective competitive inhibitor of sweet taste receptors. [] This means it likely competes with sweet-tasting molecules for binding sites on these receptors. By binding to the receptors without activating them, it effectively blocks the signal transduction pathway responsible for perceiving sweetness. []
Q2: Does this compound influence the perception of other taste modalities, particularly bitterness?
A3: Research suggests that this compound exhibits specificity towards sweet taste inhibition. Studies using bitter-sweet stimuli demonstrated a reduction in perceived sweetness without affecting bitterness intensity or persistence. [] This finding supports the existence of distinct receptor sites or mechanisms for sweet and bitter taste perception. []
Q3: Are there regional differences in the mouth regarding the sweetness suppression effects of this compound?
A4: Interestingly, studies have observed regional variations in sweetness suppression by this compound. [] While sweetness suppression was observed in all stimulated areas of the mouth (anterior tongue, posterior tongue, and whole mouth), the posterior tongue exhibited significantly higher sweetness ratings compared to the anterior tongue when stimulated with aspartame in the presence of this compound. [] This difference was not observed with sucrose, suggesting potential variations in receptor distribution or mechanisms of taste perception across different areas of the tongue. []
Q4: What are the potential applications of this compound in the food industry?
A4: The selective sweetness modulation properties of this compound hold significant potential for various food applications:
- Sugar Reduction: It can be incorporated into food products to reduce sugar content while maintaining desired sweetness levels, addressing concerns related to calorie intake and sugar-related health issues. []
- Shelf-Life Extension: Studies have shown that this compound can contribute to improved shelf life and texture in baked goods, potentially due to its interaction with starch and other components. []
Q5: What is the enantiomeric composition of this compound found in natural sources like roasted coffee beans?
A6: Research has identified the presence of this compound in roasted coffee beans. [, ] Chiral high-performance liquid chromatography analysis of its methyl esters revealed the presence of both enantiomers, indicating that it exists as a racemic mixture in this natural source. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


